molecular formula C13H13ClN2O2 B8724147 4-Chloro-6-(3,4-dimethoxyphenyl)-2-methylpyrimidine

4-Chloro-6-(3,4-dimethoxyphenyl)-2-methylpyrimidine

Cat. No.: B8724147
M. Wt: 264.71 g/mol
InChI Key: CPHSHQFZUOANAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(3,4-dimethoxyphenyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C13H13ClN2O2 and its molecular weight is 264.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

4-chloro-6-(3,4-dimethoxyphenyl)-2-methylpyrimidine

InChI

InChI=1S/C13H13ClN2O2/c1-8-15-10(7-13(14)16-8)9-4-5-11(17-2)12(6-9)18-3/h4-7H,1-3H3

InChI Key

CPHSHQFZUOANAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3,4-dihydro-6-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-one (2.4 g) in phosphorus oxychloride (20 ml) was refluxed for 2 hours, and evaporated. To the residue were added aqueous sodium bicarbonate solution and chloroform, and stirred at ambient temperature for 2 hours. The organic layer was obtained and washed with water. After evaporated, the residue was dissolved in ethyl acetate-diisopropyl ether mixture (1:6 v/v). The precipitates were filtered off, and the filtrate was evaporated to give 4-chloro-6-(3,4-dimethoxyphenyl)-2-methylpyrimidine (2.09 g).
Name
3,4-dihydro-6-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-one
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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